molecular formula C8H13F3N2O B2438909 Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide CAS No. 1909293-95-3

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide

Cat. No.: B2438909
CAS No.: 1909293-95-3
M. Wt: 210.2
InChI Key: JXGHTYZICWWYKJ-WDSKDSINSA-N
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Description

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide is a chemical compound with the molecular formula C8H13F3N2O It is known for its unique structural features, including the presence of a trifluoromethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with (2R,3R)-2-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide
  • Rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide
  • Rac-2,2,2-trifluoro-N-[(2R,4R)-2-methylpiperidin-4-yl]acetamide

Uniqueness

Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide is unique due to its specific stereochemistry and the presence of both trifluoromethyl and piperidine moieties. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(2S,3S)-2-methylpiperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c1-5-6(3-2-4-12-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGHTYZICWWYKJ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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